

# potential for spontaneous resistance development to durlobactam

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## Compound of Interest

Compound Name: Durlobactam

Cat. No.: B607225

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## Technical Support Center: Durlobactam Resistance Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for spontaneous resistance development to **durlobactam**.

### Frequently Asked Questions (FAQs)

Q1: What is the reported frequency of spontaneous resistance to sulbactam-**durlobactam** in *Acinetobacter baumannii*?

A1: The frequency of spontaneous resistance to sulbactam-**durlobactam** in clinical isolates of *Acinetobacter baumannii* has been reported to be low, ranging from  $7.6 \times 10^{-10}$  to  $<9.0 \times 10^{-10}$  when tested at four times the minimum inhibitory concentration (4× MIC).[1][2]

Q2: What are the primary mechanisms of resistance to sulbactam-**durlobactam**?

A2: The primary mechanisms of resistance to sulbactam-**durlobactam** are:

- Mutations in Penicillin-Binding Protein 3 (PBP3): Mutations in the *ftsI* gene, which encodes PBP3, are the most common cause of resistance. These mutations often occur near the active site of the enzyme, reducing its affinity for sulbactam.[1][2]

- Production of Metallo- $\beta$ -Lactamases (MBLs): The production of MBLs, such as New Delhi metallo- $\beta$ -lactamase (NDM-1), can confer resistance to sulbactam-**durlobactam**.<sup>[3]</sup> **Durlobactam** does not inhibit MBLs.
- Efflux Pumps: Overexpression of efflux pumps, such as AdeIJK, may contribute to reduced susceptibility to sulbactam-**durlobactam** by actively transporting the drug out of the bacterial cell.<sup>[4][5]</sup>

Q3: Which specific mutations in PBP3 are associated with sulbactam-**durlobactam** resistance?

A3: Several amino acid substitutions in PBP3 have been linked to sulbactam-**durlobactam** resistance. Some of the most frequently reported mutations include A515V, Q488K, Y258H (co-produced), and T526S.<sup>[6][7]</sup> Other identified substitutions near the active site serine (Ser336) include S390T, V505L, and T511A.<sup>[1]</sup>

Q4: Does **durlobactam** have activity against all types of  $\beta$ -lactamases?

A4: No, **durlobactam** is a broad-spectrum serine- $\beta$ -lactamase inhibitor, active against Ambler class A, C, and D  $\beta$ -lactamases.<sup>[4]</sup> It is not effective against Ambler class B metallo- $\beta$ -lactamases (MBLs).<sup>[3]</sup>

## Troubleshooting Guides

Problem 1: Higher than expected frequency of spontaneous resistance observed in vitro.

- Possible Cause 1: Suboptimal drug concentration. The concentration of sulbactam-**durlobactam** used for mutant selection may be too low.
  - Solution: Ensure that the selection is performed at a concentration of at least 4× MIC of the parental strain. The MIC should be accurately determined using the recommended broth microdilution method.
- Possible Cause 2: Presence of a subpopulation with pre-existing resistance. The initial bacterial culture may not have been clonal.
  - Solution: Streak the parental strain for single colonies and start overnight cultures for resistance frequency experiments from a single, well-isolated colony.

- Possible Cause 3: Contamination of the bacterial culture.
  - Solution: Perform quality control checks, including Gram staining and plating on selective media, to ensure the purity of the bacterial culture.

Problem 2: Inconsistent MIC values for sulbactam-**durlobactam**.

- Possible Cause 1: Incorrect preparation of drug solutions.
  - Solution: Prepare fresh stock solutions of sulbactam and **durlobactam** for each experiment. Ensure accurate weighing and dissolution of the compounds. For MIC testing, it is recommended to use doubling dilutions of sulbactam with a fixed concentration of 4 µg/mL of **durlobactam**.<sup>[8][9]</sup>
- Possible Cause 2: Variation in inoculum density.
  - Solution: Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a consistent starting bacterial density for each experiment.
- Possible Cause 3: Issues with testing medium.
  - Solution: Use cation-adjusted Mueller-Hinton broth (CAMHB) for broth microdilution as recommended by CLSI guidelines. Ensure the pH of the medium is within the appropriate range.

Problem 3: Unable to identify known resistance mutations in spontaneously resistant mutants.

- Possible Cause 1: Novel resistance mechanism. The mutant may have developed a novel resistance mechanism not previously described.
  - Solution: Perform whole-genome sequencing on the resistant isolate and compare it to the parental strain to identify all genetic changes. This may reveal mutations in genes not previously associated with sulbactam-**durlobactam** resistance.
- Possible Cause 2: Involvement of regulatory mutations. The resistance may be due to changes in gene expression rather than structural mutations in the target protein.

- Solution: Analyze the whole-genome sequencing data for mutations in regulatory genes that could affect the expression of efflux pumps or other resistance determinants. Consider performing transcriptomic analysis (e.g., RNA-seq) to compare gene expression levels between the resistant mutant and the parental strain.

## Quantitative Data Summary

Table 1: Frequency of Spontaneous Resistance to Sulbactam-**Durlobactam** in *Acinetobacter baumannii*

Parameter	Value	Reference
Frequency of Resistance at 4× MIC	$7.6 \times 10^{-10}$ to $<9.0 \times 10^{-10}$	[1][2]

Table 2: MIC50 and MIC90 Values of Sulbactam-**Durlobactam** against *Acinetobacter baumannii*-calcoaceticus (ABC) complex isolates

Study Population	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Global ABC isolates (2016-2017)	1	2	[10]
Global ABC isolates (2016-2021)	1	2	[10]

## Experimental Protocols

### Protocol 1: Determination of Spontaneous Resistance Frequency

This protocol is adapted from standard methods for determining the frequency of spontaneous mutation.

1. Inoculum Preparation: a. From a frozen stock, streak the *A. baumannii* isolate onto a Mueller-Hinton agar (MHA) plate and incubate overnight at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ . b. Inoculate a single,

well-isolated colony into 5 mL of cation-adjusted Mueller-Hinton broth (CAMHB). c. Incubate overnight at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  with shaking (200-250 rpm).

2. Determination of Total Viable Count: a. Prepare a 10-fold serial dilution series of the overnight culture in sterile saline or phosphate-buffered saline (PBS). b. Plate 100  $\mu\text{L}$  of the  $10^{-6}$ ,  $10^{-7}$ , and  $10^{-8}$  dilutions onto MHA plates. c. Incubate overnight at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ . d. Count the colonies on the plates with 30-300 colonies to determine the total colony-forming units per milliliter (CFU/mL) of the original culture.

3. Selection of Resistant Mutants: a. Determine the MIC of sulbactam-**durlobactam** for the parental strain using the broth microdilution method (see Protocol 2). b. Spread 100  $\mu\text{L}$  of the undiluted overnight culture onto MHA plates containing sulbactam-**durlobactam** at a concentration of  $4\times$  MIC. Plate a sufficient number of plates to screen at least 109 to 1010 cells. c. Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 48-72 hours.

4. Calculation of Resistance Frequency: a. Count the number of colonies that grow on the antibiotic-containing plates. b. The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total viable count (CFU) plated.

## Protocol 2: Broth Microdilution MIC Assay for Sulbactam-Durlobactam

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

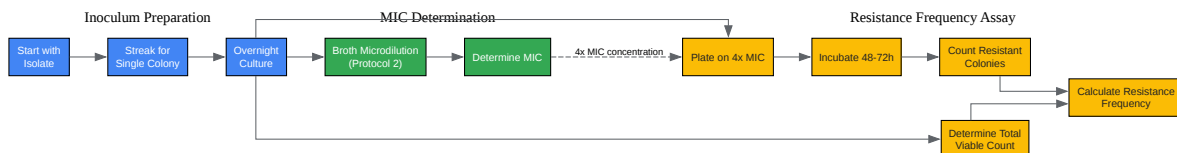
1. Preparation of Drug Solutions: a. Prepare a stock solution of sulbactam and a stock solution of **durlobactam** in a suitable solvent (e.g., water or DMSO, depending on the salt form). b. For the working solutions, prepare doubling dilutions of sulbactam in CAMHB. Add **durlobactam** to each of these dilutions to achieve a final fixed concentration of 4  $\mu\text{g/mL}$ .

2. Inoculum Preparation: a. Prepare an inoculum of the *A. baumannii* isolate in saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL). b. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells of the microtiter plate.

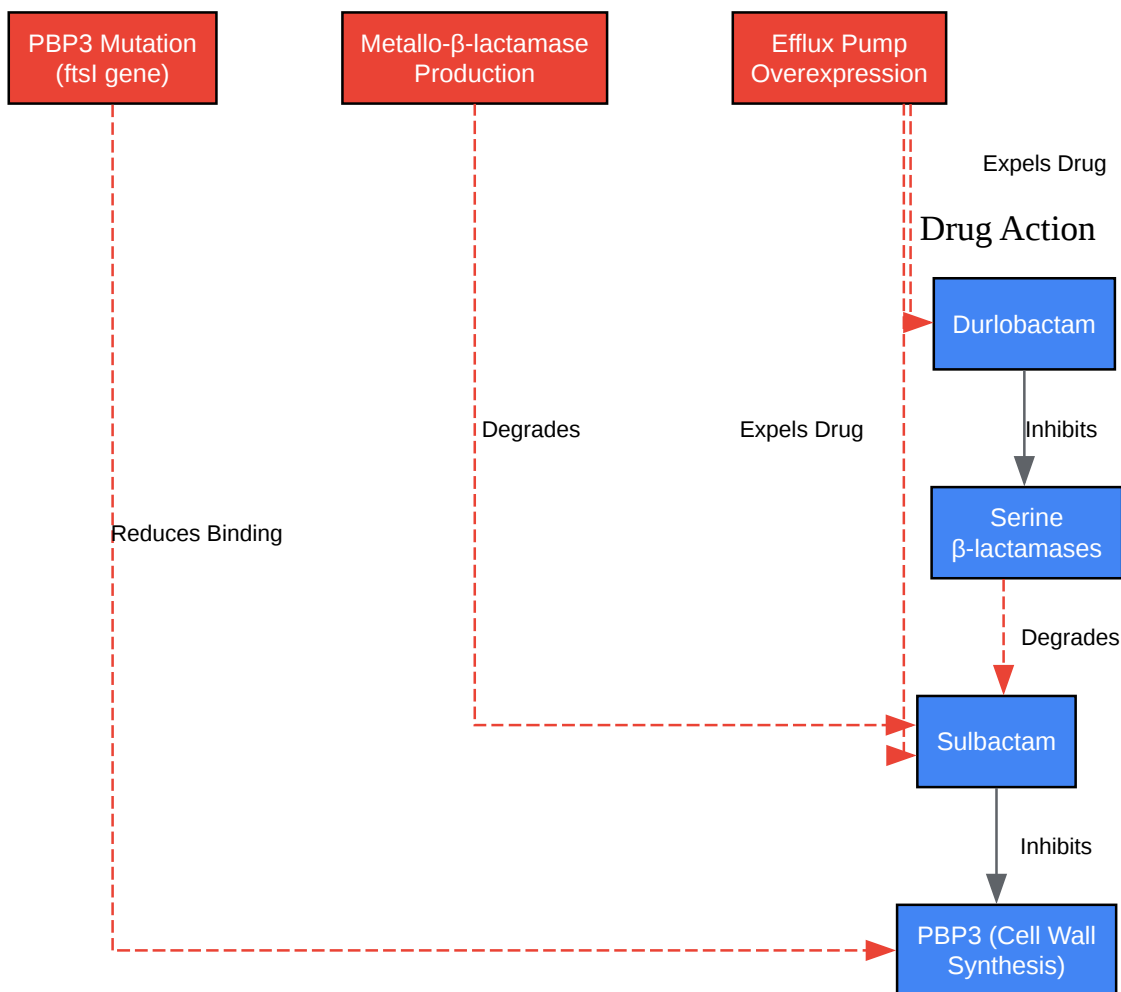
3. Assay Procedure: a. Dispense 50  $\mu$ L of the appropriate sulbactam-**durlobactam** working solution into the wells of a 96-well microtiter plate. b. Add 50  $\mu$ L of the diluted bacterial inoculum to each well. c. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only). d. Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.

4. Interpretation of Results: a. The MIC is the lowest concentration of sulbactam (in the presence of 4  $\mu\text{g/mL}$  **durlobactam**) that completely inhibits visible growth of the organism.

## Visualizations



## Resistance Mechanisms



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